![molecular formula C10H8N2O4S B2733317 [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 790271-33-9](/img/structure/B2733317.png)
[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
“[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C10H8N2O4S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid” is represented by the SMILES stringOC(=O)Cc1csc(NC(=O)c2ccco2)n1
. The InChI key for this compound is ZTHFOWBWUKAYJQ-UHFFFAOYSA-N
. Chemical Reactions Analysis
Specific chemical reactions involving “[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid” are not available in the current data .Physical And Chemical Properties Analysis
“[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid” is a solid at room temperature . The molecular weight of this compound is 252.25 .Scientific Research Applications
Synthesis Techniques
- The synthesis of thiazole derivatives, including compounds similar to [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid, has been performed using microwave irradiation, demonstrating efficient cyclization processes (Zheng Li, Xi‐Cun Wang, & Yu-xia Da, 2001). Another approach involves the three-component tandem reaction in ionic liquid media, providing a green synthesis route for thiazol-2(3H)-imine derivatives (A. Shahvelayati, L. Hajiaghababaei, & Akram Panahi Sarmad, 2017).
Antimicrobial and Anticancer Activities
- Some thiazolidinone derivatives, structurally related to [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid, have shown significant anticancer activities against human leukemia cells, suggesting potential therapeutic applications (S. Chandrappa, C. Kavitha, M. Shahabuddin, K. Vinaya, C. S. A. Kumar, S. Ranganatha, S. Raghavan, & K. Rangappa, 2009). Moreover, a series of novel 1,3,4-thiadiazole derivatives exhibited notable antimicrobial activities (M. Noolvi, H. Patel, S. Kamboj, & S. Cameotra, 2016).
Chemical Properties and Reactions
- Research on the reactivity of thiazole acetic acid derivatives has led to the discovery of compounds with various biological activities, including antitubercular, antidepressant, and antimetastatic properties. These findings underscore the versatility of thiazole derivatives in medicinal chemistry (S. Bell & P. H. Wei, 1976).
Application in Bio-oil Utilization
- The acetic acid-rich fraction from bio-oil, which can contain compounds similar to [2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid, was utilized by the microalga Chlamydomonas reinhardtii. This study demonstrates a novel approach for converting biomass into valuable chemicals and fuels, highlighting the potential environmental benefits of such compounds (Yi Liang, Xuefei Zhao, Zhanyou Chi, Marjorie R. Rover, Patrick A. Johnston, Robert C. Brown, L. Jarboe, & Z. Wen, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-8(14)4-6-5-17-10(11-6)12-9(15)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHFOWBWUKAYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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